molecular formula C9H16N2O5S B6989885 2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid

2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid

Cat. No.: B6989885
M. Wt: 264.30 g/mol
InChI Key: HTMXKZFXVHKEEX-UHFFFAOYSA-N
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Description

2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropane ring, a sulfamoyl group, and an acetic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the cyclopropane ring. This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents. The introduction of the sulfamoyl group can be accomplished through sulfonation reactions, often using sulfur trioxide or chlorosulfonic acid. The final step involves the coupling of the cyclopropane derivative with an acetic acid derivative under conditions that promote amide bond formation, such as using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step, as well as the development of more efficient catalysts for the sulfonation and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amide or ester derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes that interact with sulfamoyl groups.

    Medicine: As a candidate for drug development, particularly for conditions where enzyme inhibition is beneficial.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid exerts its effects likely involves the interaction of the sulfamoyl group with specific enzymes or receptors. This interaction can inhibit the activity of these enzymes, leading to various biological effects. The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]propanoic acid
  • 2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]butanoic acid

Uniqueness

2-[Propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the cyclopropane ring adds strain to the molecule, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[propyl-(1-sulfamoylcyclopropanecarbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-2-5-11(6-7(12)13)8(14)9(3-4-9)17(10,15)16/h2-6H2,1H3,(H,12,13)(H2,10,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMXKZFXVHKEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C(=O)C1(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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